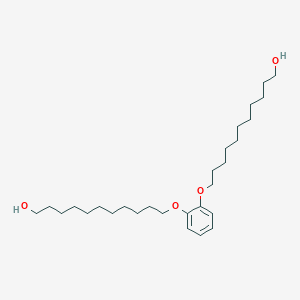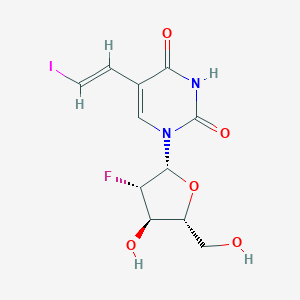
(E)-2-methyl-4-oxopent-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-methyl-4-oxo-2-pentenoic acid is an organic compound with the molecular formula C6H8O3 It is characterized by the presence of a double bond between the second and third carbon atoms, a methyl group attached to the second carbon, and a ketone group on the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-methyl-4-oxo-2-pentenoic acid can be achieved through several methods. One common approach involves the aldol condensation of acetone with acetic anhydride, followed by oxidation. The reaction conditions typically include the use of a base such as sodium hydroxide to facilitate the condensation reaction, and an oxidizing agent like potassium permanganate for the oxidation step.
Industrial Production Methods
On an industrial scale, the production of (2E)-2-methyl-4-oxo-2-pentenoic acid may involve the catalytic oxidation of 2-methyl-2-pentenoic acid. This process can be carried out using catalysts such as vanadium pentoxide (V2O5) under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-methyl-4-oxo-2-pentenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in the compound allows for electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Major Products
Oxidation: Formation of 2-methyl-4-oxo-2-pentenoic acid derivatives with additional carboxyl groups.
Reduction: Formation of 2-methyl-4-hydroxy-2-pentenoic acid.
Substitution: Formation of halogenated derivatives of (2E)-2-methyl-4-oxo-2-pentenoic acid.
Scientific Research Applications
(2E)-2-methyl-4-oxo-2-pentenoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-2-methyl-4-oxo-2-pentenoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The presence of the ketone and double bond in its structure allows it to participate in various biochemical reactions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-methyl-2-pentenoic acid: Similar structure but lacks the ketone group.
(2E)-4-oxo-2-pentenoic acid: Similar structure but lacks the methyl group.
(2E)-2-methyl-4-hydroxy-2-pentenoic acid: Similar structure but has a hydroxyl group instead of a ketone.
Uniqueness
(2E)-2-methyl-4-oxo-2-pentenoic acid is unique due to the combination of its double bond, methyl group, and ketone group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
113105-24-1 |
|---|---|
Molecular Formula |
C6H8O3 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
(E)-2-methyl-4-oxopent-2-enoic acid |
InChI |
InChI=1S/C6H8O3/c1-4(6(8)9)3-5(2)7/h3H,1-2H3,(H,8,9)/b4-3+ |
InChI Key |
YUICRCSHEOZHST-ONEGZZNKSA-N |
Isomeric SMILES |
C/C(=C\C(=O)C)/C(=O)O |
SMILES |
CC(=CC(=O)C)C(=O)O |
Canonical SMILES |
CC(=CC(=O)C)C(=O)O |
Synonyms |
2-Pentenoic acid, 2-methyl-4-oxo-, (E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


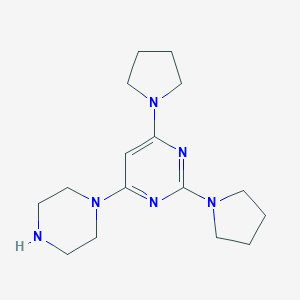
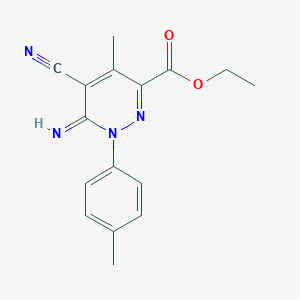

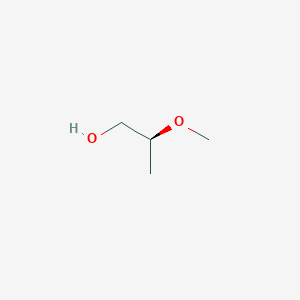
![5-Ethenyl-9-hydroxy-5,12-dimethyl-10-oxapentacyclo[7.7.1.01,15.02,7.012,17]heptadec-6-ene-8,11-dione](/img/structure/B39320.png)

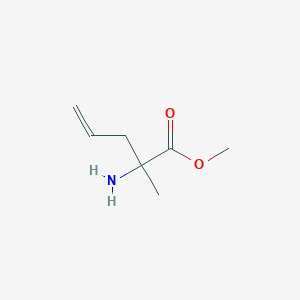

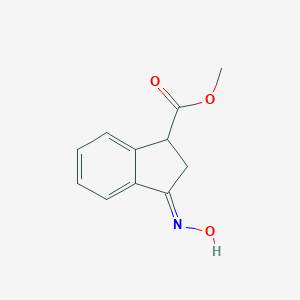
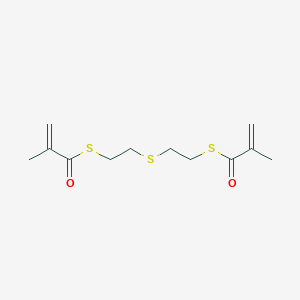
![tert-butyl N-[(2S)-1-methylsulfanyl-3-oxopropan-2-yl]carbamate](/img/structure/B39337.png)
